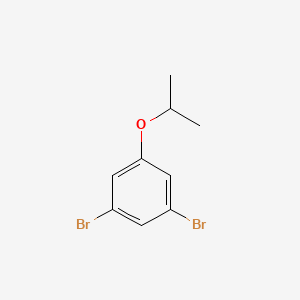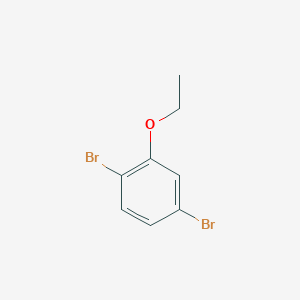
1,3-ジオキサン-2-カルボン酸
概要
説明
1,3-Dioxane-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H8O4. It is characterized by a six-membered ring containing two oxygen atoms and a carboxylic acid functional group.
科学的研究の応用
1,3-Dioxane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
Target of Action
1,3-Dioxane-2-carboxylic acid is a novel pharmacophore developed for the activation of Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARα/γ . PPARs are nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, metabolism, and tumorigenesis of higher organisms .
Mode of Action
The interaction of 1,3-Dioxane-2-carboxylic acid with its targets involves the activation of PPARα/γ. This activation leads to changes in gene expression, which subsequently results in various biological effects. The compound acts as a dual agonist, binding to both PPARα and PPARγ, and triggering a conformational change that allows the receptors to regulate gene expression .
Biochemical Pathways
The activation of PPARα/γ by 1,3-Dioxane-2-carboxylic acid affects several biochemical pathways. PPARα is involved in the regulation of lipid metabolism, inflammation, and maintenance of metabolic homeostasis. On the other hand, PPARγ plays a crucial role in adipocyte differentiation, insulin sensitivity, and glucose metabolism . Therefore, the activation of these receptors can lead to improved lipid profiles and better control of glucose levels, which is beneficial in the management of conditions like type 2 diabetes .
Pharmacokinetics
The pharmacokinetic properties of 1,3-Dioxane-2-carboxylic acid contribute to its bioavailability and efficacy. One of the derivatives of this compound, referred to as compound 8a, was found to exhibit potent hypolipidemic and anti-hyperglycemic activities in vivo due to superior bioavailability . This suggests that the compound is well-absorbed and distributed in the body, reaching the necessary sites of action effectively.
Result of Action
The molecular and cellular effects of 1,3-Dioxane-2-carboxylic acid’s action are primarily related to its role as a PPARα/γ dual agonist. By activating these receptors, the compound can influence lipid and glucose metabolism at the cellular level. This can lead to decreased lipid levels and improved glucose control, which are beneficial effects, particularly in the context of metabolic disorders like type 2 diabetes .
生化学分析
Biochemical Properties
It has been used in the development of PPAR α/γ dual agonists . PPARs (Peroxisome proliferator-activated receptors) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, metabolism, and tumorigenesis .
Cellular Effects
The cellular effects of 1,3-Dioxane-2-carboxylic acid are not well-documented. Its derivatives have shown potential in influencing cell function. For instance, certain derivatives have exhibited potent hypolipidemic and anti-hyperglycemic activities in vivo due to superior bioavailability .
Molecular Mechanism
Its derivatives have been found to act as PPAR α/γ dual agonists . These agonists can bind to PPARs and activate them, leading to changes in gene expression .
Dosage Effects in Animal Models
Certain derivatives have shown potent hypoglycemic, hypolipidemic, and insulin-sensitizing effects in db/db mice and Zucker fa/fa rats .
準備方法
Synthetic Routes and Reaction Conditions: 1,3-Dioxane-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 1,3-dioxane with carbon dioxide in the presence of a catalyst. Another method includes the oxidation of 1,3-dioxane-2-methanol using oxidizing agents such as potassium permanganate or chromium trioxide .
Industrial Production Methods: Industrial production of 1,3-dioxane-2-carboxylic acid typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products .
化学反応の分析
Types of Reactions: 1,3-Dioxane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form dioxane-2,3-dicarboxylic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group, forming 1,3-dioxane-2-methanol.
Substitution: The hydrogen atoms in the dioxane ring can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine, alkylating agents.
Major Products Formed:
Oxidation: Dioxane-2,3-dicarboxylic acid.
Reduction: 1,3-Dioxane-2-methanol.
Substitution: Various substituted dioxane derivatives.
類似化合物との比較
1,3-Dioxolane-2-carboxylic acid: Similar structure but with a five-membered ring.
1,3-Dioxane-4-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.
1,3-Dioxane-2,4-dicarboxylic acid: Contains two carboxylic acid groups.
Uniqueness: 1,3-Dioxane-2-carboxylic acid is unique due to its specific ring structure and the position of the carboxylic acid group. This configuration imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
特性
IUPAC Name |
1,3-dioxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c6-4(7)5-8-2-1-3-9-5/h5H,1-3H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWWNXOSDUHYFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204527-26-4 | |
| Record name | 1,3-dioxane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1,3-Dioxane-2-carboxylic acid derivatives interesting for metabolic disorder treatment?
A: Research suggests that 1,3-Dioxane-2-carboxylic acid derivatives can act as selective agonists for PPARα. [] PPARα plays a crucial role in lipid metabolism, and its activation can lead to beneficial effects such as lowering triglyceride and LDL cholesterol levels while increasing HDL cholesterol levels. [] This makes these compounds potentially valuable for treating metabolic disorders like type 2 diabetes.
Q2: How does the structure of 1,3-Dioxane-2-carboxylic acid derivatives influence their PPARα agonist activity?
A: Structure-activity relationship (SAR) studies have shown that modifications to the 1,3-Dioxane-2-carboxylic acid scaffold significantly impact its PPARα agonist activity. For example, introducing small hydrophobic substituents at specific positions on a phenyloxazole moiety significantly enhanced PPARα activation. [] Moreover, the oxazole ring itself proved essential for both potency and selectivity towards PPARα. []
Q3: Have any specific 1,3-Dioxane-2-carboxylic acid derivatives demonstrated promising results in vivo?
A: Yes, compounds like 14d (NS-220) and 14i, identified as highly potent and selective human PPARα agonists within this chemical class, have shown promising results. [] In preclinical studies using diabetic mice models, these compounds effectively reduced plasma triglyceride and LDL cholesterol levels while raising HDL cholesterol levels. [] This highlights their therapeutic potential for managing dyslipidemia associated with metabolic disorders.
Q4: Beyond PPARα, do 1,3-Dioxane-2-carboxylic acid derivatives interact with other PPAR subtypes?
A: While initial research focused on PPARα selectivity, some studies explored the design and synthesis of novel 1,3-Dioxane-2-carboxylic acid derivatives targeting multiple PPAR subtypes, specifically PPARα/γ dual agonists. [, ] This approach aims to leverage the combined therapeutic benefits of activating both PPARα and PPARγ for potentially more effective treatment of metabolic diseases.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(Trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B1422579.png)
![1-Oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B1422580.png)
![N'-[1-Cyclobutylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422583.png)
![N'-[1-Amino-2-(2-chlorophenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422584.png)
![N'-[1-Cyclobutylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422585.png)


![4-[6-Chloro-5-nitro-4-(trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B1422589.png)
![N'-[2-(4-Chlorophenyl)-1-[(furan-2-ylmethyl)amino]ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422590.png)
![N'-[1-Amino-1-(3,5-bis-(trifluoromethyl)phenyl)-methylidene]hydrazinecarboxylic acid t-butyl ester](/img/structure/B1422591.png)


![N'-[1-Amino-2-p-tolylethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422600.png)
![Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1422602.png)
